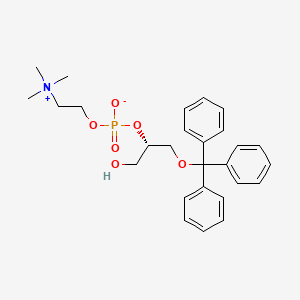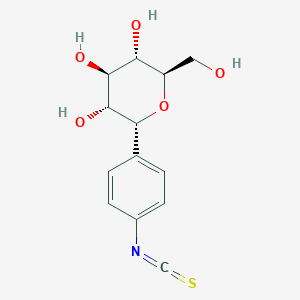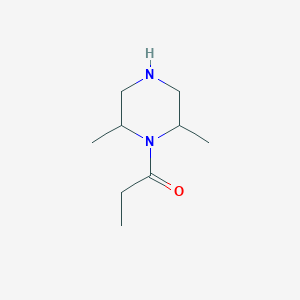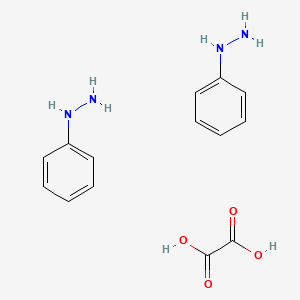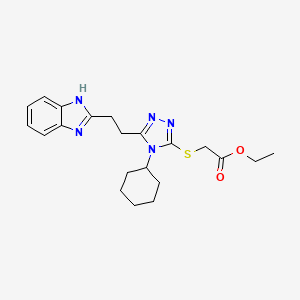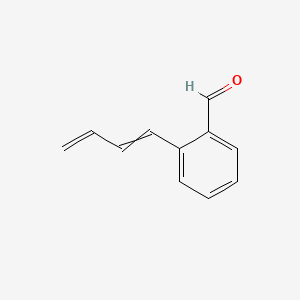
Azane;copper(1+);hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of azane;copper(1+);hydrogen carbonate typically involves the reaction of copper(I) salts with hydrogen carbonate ions. One common method is to react copper(I) chloride with sodium hydrogen carbonate in an aqueous solution. The reaction proceeds as follows:
[ \text{CuCl} + \text{NaHCO}_3 \rightarrow \text{CuHCO}_3 + \text{NaCl} ]
This reaction is usually carried out at room temperature and under atmospheric pressure. The resulting product, copper(I) hydrogen carbonate, can be isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;copper(1+);hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The hydrogen carbonate ion can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can oxidize copper(I) to copper(II).
Reduction: Reducing agents like sodium borohydride can reduce copper(II) back to copper(I).
Substitution: Strong acids like hydrochloric acid can replace the hydrogen carbonate ion with chloride ions.
Major Products Formed
Oxidation: Copper(II) carbonate or copper(II) oxide.
Reduction: Copper metal or copper(I) oxide.
Substitution: Copper(I) chloride or other copper(I) salts.
Applications De Recherche Scientifique
Azane;copper(1+);hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: Utilized in the production of copper-based materials and as a precursor for other copper compounds.
Mécanisme D'action
The mechanism of action of azane;copper(1+);hydrogen carbonate involves the interaction of the copper(I) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The hydrogen carbonate ion can act as a buffer, maintaining pH levels in certain reactions. The overall effect of the compound depends on the specific context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) carbonate: Contains copper in the +2 oxidation state and carbonate ions.
Copper(I) chloride: Contains copper in the +1 oxidation state and chloride ions.
Ammonium hydrogen carbonate: Contains ammonium ions and hydrogen carbonate ions.
Uniqueness
Azane;copper(1+);hydrogen carbonate is unique due to the presence of both azane and copper(I) ions. This combination imparts specific chemical properties that are not found in other similar compounds. For example, the reducing properties of copper(I) and the buffering capacity of hydrogen carbonate make this compound particularly useful in certain chemical and biological applications.
Propriétés
Formule moléculaire |
CH4CuNO3 |
|---|---|
Poids moléculaire |
141.59 g/mol |
Nom IUPAC |
azane;copper(1+);hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Cu.H3N/c2-1(3)4;;/h(H2,2,3,4);;1H3/q;+1;/p-1 |
Clé InChI |
OEGYSQBMPQCZML-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(O)[O-].N.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



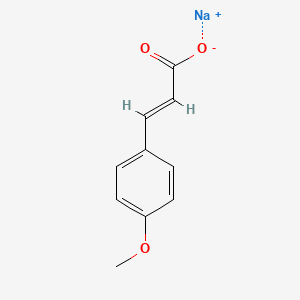
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)

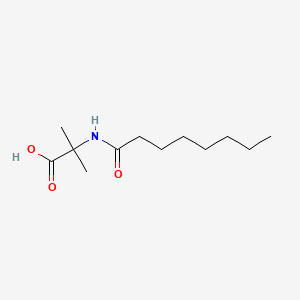
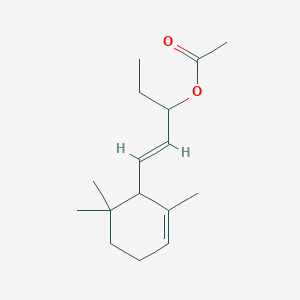
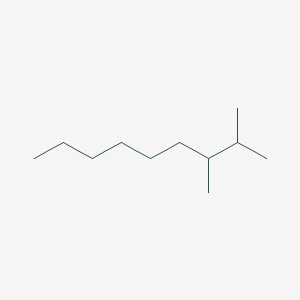
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
